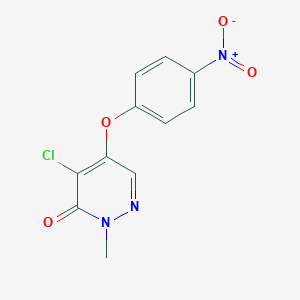
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely used in medicinal chemistry due to their easy functionalization at various ring positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis route includes the reaction of 4-chloro-2-methyl-5-hydroxy-pyridazin-3-one with 4-nitrophenol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace chlorine or nitro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-2-methyl-5-(4-aminophenoxy)pyridazin-3-one .
Scientific Research Applications
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A potent cyclooxygenase-2 inhibitor.
3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one: Known for its anti-inflammatory activity.
Uniqueness
4-chloro-5-{4-nitrophenoxy}-2-methyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and nitrophenoxy groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H8ClN3O4 |
|---|---|
Molecular Weight |
281.65g/mol |
IUPAC Name |
4-chloro-2-methyl-5-(4-nitrophenoxy)pyridazin-3-one |
InChI |
InChI=1S/C11H8ClN3O4/c1-14-11(16)10(12)9(6-13-14)19-8-4-2-7(3-5-8)15(17)18/h2-6H,1H3 |
InChI Key |
XYKHHCYGPWCUAL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















